Cas no 1566652-44-5 (1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-)

1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-
- EN300-6750427
- 1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
- 1566652-44-5
-
- インチ: 1S/C11H13N3O2/c1-7(2)6-14-10-8(11(15)16)4-3-5-9(10)12-13-14/h3-5,7H,6H2,1-2H3,(H,15,16)
- InChIKey: KQLUNNFIJZYQKJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)C2=C(C(O)=O)C=CC=C2N=N1
計算された属性
- せいみつぶんしりょう: 219.100776666g/mol
- どういたいしつりょう: 219.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- ふってん: 427.8±18.0 °C(Predicted)
- 酸性度係数(pKa): 2.82±0.10(Predicted)
1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750427-1.0g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 1g |
$842.0 | 2023-05-29 | ||
Enamine | EN300-6750427-0.5g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 0.5g |
$809.0 | 2023-05-29 | ||
Enamine | EN300-6750427-0.05g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 0.05g |
$707.0 | 2023-05-29 | ||
Enamine | EN300-6750427-0.1g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 0.1g |
$741.0 | 2023-05-29 | ||
Enamine | EN300-6750427-5.0g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 5g |
$2443.0 | 2023-05-29 | ||
Enamine | EN300-6750427-10.0g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 10g |
$3622.0 | 2023-05-29 | ||
Enamine | EN300-6750427-2.5g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 2.5g |
$1650.0 | 2023-05-29 | ||
Enamine | EN300-6750427-0.25g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 0.25g |
$774.0 | 2023-05-29 |
1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-に関する追加情報
Introduction to 1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- (CAS No. 1566652-44-5) and Its Emerging Applications in Modern Chemical Biology
The compound 1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-, identified by the CAS number 1566652-44-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Benzotriazole derivatives have long been recognized for their diverse pharmacological properties, and the structural modification of this compound by introducing a 1-(2-methylpropyl) moiety enhances its versatility, making it a subject of intense interest among researchers.
Benzotriazole compounds are known for their ability to interact with biological systems through various mechanisms. The benzotriazole core, characterized by a triazole ring fused to a benzene ring, serves as a privileged scaffold in medicinal chemistry due to its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways. The carboxylic acid functionality at the 7-position of the triazole ring further expands the chemical space for derivatization, enabling the development of novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of benzotriazole derivatives as potential therapeutic agents. The introduction of the 1-(2-methylpropyl) group into 1H-Benzotriazole-7-carboxylic acid not only enhances lipophilicity but also imparts steric hindrance, which can be critical for optimizing binding affinity and selectivity. This structural feature has been leveraged in the design of molecules targeting neurological disorders, infectious diseases, and cancer.
One of the most compelling aspects of this compound is its application in drug discovery as a scaffold for kinase inhibitors. Kinases are pivotal enzymes involved in numerous cellular processes, and dysregulation of their activity is associated with various diseases. The benzotriazole moiety can serve as a hinge-binding region, allowing for precise interaction with the ATP-binding pocket of kinases. The presence of the carboxylic acid group provides an additional interaction point, facilitating tighter binding and improved efficacy.
Recent studies have highlighted the potential of 1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- as a lead compound in the development of antiviral agents. The triazole ring's ability to mimic natural nucleobases has been exploited to design molecules that can interfere with viral replication cycles. Specifically, derivatives of benzotriazole have shown promise in inhibiting viral proteases and polymerases, thereby limiting viral propagation. The structural flexibility offered by the 1-(2-methylpropyl) side chain allows for fine-tuning of pharmacokinetic properties, ensuring better absorption and bioavailability.
The compound's relevance extends to anticancer research as well. Cancer cells often exhibit altered signaling pathways that drive uncontrolled growth and metastasis. Benzotriazole derivatives have been investigated for their ability to modulate these pathways by inhibiting key downstream effectors. For instance, studies suggest that compounds structurally related to 1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- can inhibit tyrosine kinases involved in tumor progression. Additionally, their ability to induce apoptosis in cancer cells without affecting normal cells makes them attractive candidates for targeted therapy.
Another area where this compound has garnered attention is in the development of sensors for environmental monitoring. Benzotriazole derivatives exhibit unique spectroscopic properties that make them suitable for detecting metal ions and other environmental pollutants. For example, certain benzotriazole-based sensors can selectively bind to heavy metals such as mercury and lead, triggering a measurable change in fluorescence or color upon binding. This capability is crucial for developing real-time monitoring systems that can alert researchers to contamination events.
The synthesis of 1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- involves multi-step organic reactions that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies ensure that impurities are minimized, which is critical for pharmaceutical applications where even trace contaminants can affect efficacy and safety. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzotriazole core efficiently.
The pharmacokinetic profile of this compound is another critical aspect that has been extensively studied. In vitro and in vivo experiments have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The 1-(2-methylpropyl) group contributes to enhanced solubility in lipophilic environments while maintaining water solubility at physiological pH levels. This balance is essential for achieving therapeutic concentrations without compromising bioavailability.
Regulatory considerations play a significant role in the development and commercialization of compounds like 1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-. Compliance with Good Manufacturing Practices (GMP) ensures that all batches meet stringent quality standards before being approved for clinical use. Additionally, rigorous toxicological studies are conducted to assess potential side effects and establish safe dosage ranges.
The future prospects of this compound are promising, with ongoing research exploring new therapeutic applications and improving existing formulations. Innovations in drug delivery systems may further enhance its clinical utility by improving targeted delivery and reducing systemic side effects. Collaborative efforts between academia and industry are likely to accelerate these developments.
1566652-44-5 (1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-) 関連製品
- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)
- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)
- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)
- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)
- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)
- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)
- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 17202-90-3(Spiro[2.5]octan-1-amine)
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)